molecular formula C19H16N2OS2 B5501593 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE

Cat. No.: B5501593
M. Wt: 352.5 g/mol
InChI Key: OCPMTLQBAKOCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE is a synthetic organic compound that features a thiazole ring, an indole moiety, and a ketone functional group

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Ketone Group: The ketone functionality can be introduced via oxidation reactions or through the use of acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-PROPANONE: Similar structure with a propanone group instead of ethanone.

    2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-BUTANONE: Similar structure with a butanone group instead of ethanone.

Uniqueness

The uniqueness of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-1-(2-PHENYL-1H-INDOL-3-YL)-1-ETHANONE lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c22-16(12-24-19-20-10-11-23-19)17-14-8-4-5-9-15(14)21-18(17)13-6-2-1-3-7-13/h1-9,21H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPMTLQBAKOCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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